molecular formula C16H16N2O3S B1449468 Febuxostat n-butyl isomer CAS No. 1657014-33-9

Febuxostat n-butyl isomer

Cat. No. B1449468
M. Wt: 316.4 g/mol
InChI Key: KFYGOMDVRIXGBJ-UHFFFAOYSA-N
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Description

Febuxostat n-butyl isomer is a compound with the molecular formula C16H16N2O3S . It is an impurity of Febuxostat, a selective xanthine oxidase inhibitor . The IUPAC name for this compound is 2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid .


Synthesis Analysis

The synthesis process of Febuxostat involves obtaining 5-Bromo-2-isobutoxybenzonitrile via a substitution of 2-hydroxybenzonitrile and bromoisobutan, followed by bromination with N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of Febuxostat n-butyl isomer follows a two-compartment model . The initial half-life is approximately 2 hours, and the terminal half-life determined at daily doses of 40 mg or more is 9.4 ± 4.9 hours .


Chemical Reactions Analysis

Febuxostat n-butyl isomer is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .


Physical And Chemical Properties Analysis

The molecular weight of Febuxostat n-butyl isomer is 316.4 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 6 . The Exact Mass is 316.08816355 g/mol .

Scientific Research Applications

Impurity Identification and Characterization

A study detailed the identification of impurities in Febuxostat, including the sec-butyl impurity, using LC-MS/MS techniques. This research is crucial for understanding the impurity profile of Febuxostat drug substance and ensuring its purity and safety for therapeutic use (Kadivar et al., 2011).

Solubility and Bioavailability Enhancement

Research aimed at enhancing the solubility and bioavailability of Febuxostat through the preparation of solid dispersion using polymers. This study demonstrated a significant increase in the drug's solubility and dissolution rate, highlighting the potential for improved therapeutic efficacy (Tang et al., 2018).

Formulation and Evaluation

The development and evaluation of novel formulations, such as orodispersible tablets and nanocrystals, have been a focus of research to improve the administration and effectiveness of Febuxostat. These studies explore innovative approaches to drug delivery, aiming to enhance patient compliance and therapeutic outcomes. For instance, Kumar et al. (2014) worked on formulating and evaluating poorly soluble Febuxostat into orodispersible tablets to enhance its bioavailability and ease of use (Kumar et al., 2014).

Pharmacokinetic and Pharmacodynamic Studies

Clinical pharmacokinetic and pharmacodynamic studies of Febuxostat have been conducted to better understand its metabolic profile, efficacy in lowering urate levels, and safety in patients with gout. Such studies provide essential insights into the drug's action mechanism, optimal dosing strategies, and potential therapeutic advantages over other treatments (Kamel et al., 2017).

Degradation Product Analysis

Investigations into the degradation products of Febuxostat under various conditions have been conducted to understand its stability and potential degradation pathways. This research is vital for developing stable pharmaceutical formulations and ensuring the drug's long-term efficacy and safety (Leng Borong et al., 2012).

Future Directions

Febuxostat, initially developed as a xanthine oxidase inhibitor to address hyperuricemia in gout patients, has evolved into a versatile therapeutic agent with multifaceted applications . Emerging research explores febuxostat’s roles in cardiovascular health, neurological disorders, rheumatoid arthritis, and cancer therapy, driven by its anti-inflammatory and antioxidative properties . Future directions include personalized medicine, combination therapies, mechanistic insights, and ongoing long-term safety monitoring .

properties

IUPAC Name

2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-4-7-21-13-6-5-11(8-12(13)9-17)15-18-10(2)14(22-15)16(19)20/h5-6,8H,3-4,7H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYGOMDVRIXGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Febuxostat n-butyl isomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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